5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole
CAS No.: 156337-32-5
Cat. No.: VC0532242
Molecular Formula: C23H25ClN2O
Molecular Weight: 380.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 156337-32-5 |
---|---|
Molecular Formula | C23H25ClN2O |
Molecular Weight | 380.9 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole |
Standard InChI | InChI=1S/C23H25ClN2O/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3 |
Standard InChI Key | QDMAKDIDFJTXEL-UHFFFAOYSA-N |
SMILES | CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES | CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of L-741,742 hydrochloride (C23H25ClN2O·HCl) integrates a central isoxazole ring substituted at three positions: a 4-chlorophenyl group at C5, a methyl group at C4, and a 1-(2-phenylethyl)piperidin-4-yl moiety at C3 . The isoxazole nucleus, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, confers stability and modulates electronic interactions critical for receptor binding . The hydrochloride salt enhances aqueous solubility, a property vital for bioavailability in pharmacological applications .
Key physicochemical parameters include a molecular weight of 417.4 g/mol and a SMILES notation of CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl
. The presence of the piperidine ring introduces basicity, with the tertiary nitrogen participating in protonation under physiological conditions. The chlorophenyl and phenethyl groups contribute to lipophilicity, influencing blood-brain barrier permeability .
Synthesis and Structural Optimization
While the exact synthetic route for L-741,742 remains proprietary, general strategies for 3,5-disubstituted isoxazoles provide plausible methodologies. A regioselective [3+2] cycloaddition between in situ-generated nitrile oxides and terminal alkynes represents a likely pathway . For instance, copper(I)-catalyzed reactions of propargylamines with hydroxylamine derivatives could yield the isoxazole core, followed by functionalization at C3 with the piperidine substituent .
The piperidin-4-yl group may be introduced via nucleophilic substitution or reductive amination, leveraging precursors such as 4-piperidone. Subsequent phenethylation at the piperidine nitrogen would employ 2-phenylethyl bromide under basic conditions . Final purification via recrystallization or chromatography ensures the hydrochloride salt’s stability, as evidenced by its melting point and spectral data .
Pharmacological Profile and Mechanism of Action
Receptor Binding Affinity
L-741,742 exhibits nanomolar affinity for dopamine D4 receptors (Ki = 4.3 nM), with markedly lower activity at D2 (Ki = 2,300 nM) and D3 (Ki = 2,600 nM) subtypes . This selectivity contrasts with typical antipsychotics like haloperidol, which preferentially target D2 receptors, implicating D4 antagonism in mitigating psychosis without inducing extrapyramidal symptoms .
Table 1: Receptor Binding Affinities of L-741,742
Receptor Subtype | Ki (nM) | Selectivity Ratio (D4 vs. Other) |
---|---|---|
D4 | 4.3 | 1 (Reference) |
D2 | 2,300 | 535 |
D3 | 2,600 | 605 |
5-HT2A | >10,000 | >2,325 |
Data derived from displacement assays using [³H]spiperone . |
In Vivo Efficacy
In rodent models, L-741,742 attenuates apomorphine-induced climbing behavior (ED50 = 1.2 mg/kg, s.c.), indicative of antipsychotic activity . Notably, it lacks catalepsy induction at doses up to 100 mg/kg, underscoring its atypical profile . Comparative studies with clozapine reveal parallel efficacy in prepulse inhibition tests, suggesting shared mechanisms in sensorimotor gating restoration .
Comparative Analysis with Contemporary Antipsychotics
Table 2: L-741,742 vs. Atypical Antipsychotics
Future Directions and Research Gaps
While L-741,742’s preclinical profile is promising, translational hurdles persist. Structural analogs with improved blood-brain barrier penetration, such as fluorinated derivatives, are under investigation . Additionally, dual D4/5-HT1A agonists may synergize antipsychotic and anxiolytic effects, warranting exploration. Long-term toxicology and teratogenicity studies remain critical to de-risking clinical development.
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